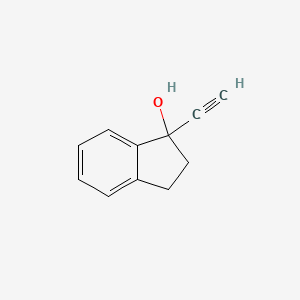

1-Ethynyl-2,3-dihydro-1H-inden-1-ol

Description

Contextualization of Indane-Derived Scaffolds in Modern Synthesis

The indane framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged structure" in medicinal chemistry and materials science. tudublin.ieresearchgate.net This designation stems from the frequent appearance of the indane scaffold in a multitude of natural products and pharmaceutically active molecules. tudublin.ietudublin.ie Its rigid, well-defined three-dimensional structure provides an excellent platform for the spatial orientation of functional groups, which is critical for molecular recognition and biological activity.

Indane analogues are integral to the development of a wide array of therapeutics, including agents for cancer, inflammation, and neurological disorders. researchgate.net The utility of the indane scaffold is not limited to its biological profile; its chemical stability and the potential for functionalization at various positions make it a versatile building block for synthetic chemists. tudublin.ienih.gov

Significance of Terminal Alkynes in Advanced Synthetic Methodologies

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are exceptionally versatile intermediates in organic synthesis. fiveable.menumberanalytics.com The sp-hybridization of the acetylenic carbons imparts a linear geometry and a notable acidity to the terminal hydrogen atom (pKa ≈ 25). fiveable.mepressbooks.pub This acidity allows for deprotonation by strong bases to form alkynide anions, which are potent nucleophiles capable of forming new carbon-carbon bonds through reactions with electrophiles like alkyl halides. pressbooks.pubutexas.edu

The reactivity of the triple bond itself allows for a vast range of chemical transformations, including:

Addition Reactions: Alkynes readily undergo addition of hydrogen, halogens, and hydrogen halides. fiveable.meutexas.edu

Hydration: In the presence of acid and mercury(II) catalysts, terminal alkynes can be hydrated to form methyl ketones. pressbooks.pub

Cycloadditions: Alkynes are valuable partners in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. fiveable.me

Metal-Catalyzed Couplings: They are key substrates in powerful cross-coupling reactions like the Sonogashira, Heck, and Glaser couplings, enabling the synthesis of complex molecular architectures.

The presence of the terminal alkyne in 1-Ethynyl-2,3-dihydro-1H-inden-1-ol provides a reactive handle for extensive synthetic elaboration, allowing for its incorporation into larger, more complex molecules.

Role of Chiral Tertiary Alcohols in Asymmetric Chemical Transformations

Chiral tertiary alcohols are a vital structural motif found in numerous natural products and bioactive compounds. nih.govresearchgate.net The construction of a chiral tertiary alcohol, which features a stereogenic carbon atom bonded to three other carbon atoms and a hydroxyl group, presents a significant synthetic challenge due to the steric hindrance around the reactive center. researchgate.net

The catalytic asymmetric addition of carbon nucleophiles to prochiral ketones is the most direct method for their synthesis. researchgate.netchinesechemsoc.org Significant progress has been made in developing highly enantioselective methods using both organometallic reagents and biocatalysts. nih.govacs.org These chiral alcohols are not only important as final products but also serve as valuable chiral auxiliaries or ligands to control the stereochemistry of other reactions. researchgate.net The chiral tertiary alcohol functionality in 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, therefore, introduces a key stereocenter, opening avenues for the development of enantiomerically pure compounds.

Overview of Research Trajectories for Novel Indenyl Alkynols

Research into indenyl alkynols, such as 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, is driven by the potential to create novel molecules with unique biological or material properties. The term "alkynol" refers to molecules containing both an alkyne and an alcohol functional group. wikipedia.org The synthesis of these compounds is often achieved through the alkynylation of carbonyl compounds. wikipedia.org

Current research trajectories likely focus on several key areas:

Asymmetric Synthesis: Developing efficient and highly stereoselective methods for the synthesis of enantiomerically pure indenyl alkynols. This is crucial for applications in medicinal chemistry, where different enantiomers can have vastly different biological activities.

Derivatization and Functionalization: Exploring the rich chemistry of the terminal alkyne to create libraries of diverse indane-based compounds. This could involve metal-catalyzed cross-coupling reactions, click chemistry, and other modern synthetic methods.

Applications in Materials Science: The rigid indenyl scaffold combined with the linear ethynyl (B1212043) group suggests potential applications in the development of novel organic materials, such as polymers or molecular wires. The indenyl ligand itself is known to have interesting effects on the electronic properties of organometallic complexes. acs.orgulisboa.pt

Biological Evaluation: Screening newly synthesized indenyl alkynol derivatives for biological activity, leveraging the "privileged" nature of the indane scaffold to identify potential new therapeutic agents. Research into related structures, such as indenopyrans derived from ethynyl benzaldehydes, highlights the potential for discovering novel bioactive compounds. nih.govacs.org

The convergence of the indane scaffold, a terminal alkyne, and a chiral tertiary alcohol in 1-Ethynyl-2,3-dihydro-1H-inden-1-ol makes it a promising platform for the discovery and development of new chemical entities with significant potential across various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2,3-dihydroinden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-11(12)8-7-9-5-3-4-6-10(9)11/h1,3-6,12H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPSBLRPYIACBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576285 | |

| Record name | 1-Ethynyl-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20470-48-8 | |

| Record name | 1-Ethynyl-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethynyl 2,3 Dihydro 1h Inden 1 Ol

Stereoselective Synthesis of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol

The creation of the chiral tertiary alcohol at the C1 position of the indane ring in 1-Ethynyl-2,3-dihydro-1H-inden-1-ol presents a significant synthetic challenge. Various strategies have been explored to control the stereochemistry of the ethynylation of the prochiral ketone, 2,3-dihydro-1H-inden-1-one.

Asymmetric Alkynylation Strategies to the C1 Stereocenter

The direct asymmetric addition of an ethynyl (B1212043) group to 2,3-dihydro-1H-inden-1-one is the most straightforward approach to establishing the C1 stereocenter. This transformation typically involves the use of a chiral catalyst to differentiate between the two enantiotopic faces of the ketone. While specific examples for the asymmetric ethynylation of 1-indanone (B140024) are limited in readily available literature, analogous reactions with other ketones provide a strong basis for potential methodologies.

The asymmetric alkynylation of ketones is a powerful tool for the synthesis of chiral tertiary propargylic alcohols. Various catalytic systems have been developed for this purpose, often employing a combination of a metal salt and a chiral ligand.

Enantioselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries offer a classical yet effective method for stereoselective synthesis. researchgate.netillinois.edubeilstein-journals.org In this approach, the starting material is temporarily attached to a chiral molecule, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product.

While specific applications of chiral auxiliaries for the synthesis of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol are not extensively documented, the general principles of auxiliary-controlled reactions are well-established. For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, have been widely used to direct asymmetric alkylations and aldol (B89426) reactions with high diastereoselectivity. researchgate.net These auxiliaries function by creating a sterically biased environment that favors the approach of the electrophile from a specific face.

Another class of effective chiral auxiliaries includes camphor-derived structures. researchgate.net The rigid bicyclic framework of camphor (B46023) provides a well-defined chiral environment, leading to high levels of stereocontrol in various transformations. The choice of the auxiliary and the reaction conditions can often influence the stereochemical outcome, allowing for the selective synthesis of either enantiomer of the target molecule.

Catalytic Asymmetric Synthesis Protocols

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach compared to the use of stoichiometric chiral auxiliaries. This field has seen rapid development, with both metal-based and organic catalysts being employed to achieve high levels of enantioselectivity.

The addition of terminal alkynes to ketones, including 2,3-dihydro-1H-inden-1-one, can be rendered enantioselective through the use of a chiral ligand in conjunction with a metal catalyst. Zinc-based catalysts have shown considerable promise in this area. For instance, the combination of diethylzinc (B1219324) (Et₂Zn) or dimethylzinc (B1204448) (Me₂Zn) with a chiral amino alcohol ligand can effectively catalyze the asymmetric addition of alkynes to aldehydes and ketones.

A particularly successful and practical method for the asymmetric alkynylation of aldehydes involves the use of (+)-N-methylephedrine as a chiral ligand with zinc triflate (Zn(OTf)₂). illinois.edu This system has been shown to be effective for a range of aldehydes, providing the corresponding propargyl alcohols in high yields and enantioselectivities. While its application to ketones has been reported to be more challenging, particularly for unactivated ketones, it has been successfully applied to aromatic ketones. illinois.edu Given the aromatic nature of the indanone core, this methodology holds potential for the synthesis of chiral 1-Ethynyl-2,3-dihydro-1H-inden-1-ol.

Other chiral ligands, such as Schiff bases derived from chiral amino alcohols, have also been employed in the zinc-catalyzed asymmetric addition of alkynes to ketones. illinois.edu These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the alkyne to one face of the ketone.

The table below summarizes representative results for the asymmetric alkynylation of aromatic ketones using chiral zinc complexes, which can be considered analogous to the reaction with 2,3-dihydro-1H-inden-1-one.

| Ketone | Alkyne | Chiral Ligand | Catalyst System | Yield (%) | ee (%) |

| Acetophenone | Phenylacetylene (B144264) | Chiral Salen | Zn(Et)₂ | 65 | 85 |

| Acetophenone | Phenylacetylene | Chiral Schiff Base | Zn(Et)₂ | 78 | 92 |

| 1-Naphthyl methyl ketone | Phenylacetylene | (+)-N-Methylephedrine | Zn(OTf)₂ | 70 | 88 |

This table presents data from analogous reactions and not the specific synthesis of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.net Chiral organic molecules, such as amines, thioureas, and phosphoric acids, can effectively catalyze a wide range of transformations with high enantioselectivity.

While direct organocatalytic asymmetric ethynylation of 2,3-dihydro-1H-inden-1-one has not been extensively reported, related transformations provide valuable insights. For instance, organocatalytic asymmetric Michael additions to cyclic enones and additions to cyclic imines have been successfully demonstrated, showcasing the potential of organocatalysts to control stereochemistry in cyclic systems. mdpi.commdpi.com

Quinine- and cinchonine-derived thiourea (B124793) catalysts have proven to be effective in promoting a variety of asymmetric reactions. These bifunctional catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to highly organized transition states and excellent stereocontrol. It is conceivable that such catalysts could be employed for the asymmetric addition of an ethynyl equivalent to 2,3-dihydro-1H-inden-1-one.

Diastereoselective Routes to Substituted 1-Ethynyl-2,3-dihydro-1H-inden-1-ol Derivatives

The synthesis of substituted derivatives of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol introduces an additional layer of stereochemical complexity, as the reaction can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule.

For substrates that already possess a chiral center, the inherent stereochemistry of the starting material can influence the stereochemical outcome of the ethynylation reaction. This substrate-controlled diastereoselectivity can be either enhanced or overridden by the use of a chiral catalyst or reagent.

While specific diastereoselective routes to substituted 1-Ethynyl-2,3-dihydro-1H-inden-1-ol derivatives are not well-documented, general strategies for the diastereoselective functionalization of indanones can be considered. For example, the alkylation of a chiral enolate derived from a substituted indanone can proceed with high diastereoselectivity. The stereochemical outcome is often dictated by the steric and electronic properties of the existing substituent and the incoming electrophile.

Chemo- and Regioselective Preparations of the Compound

The primary and most direct route to 1-Ethynyl-2,3-dihydro-1H-inden-1-ol is through the nucleophilic addition of an ethynyl group to the carbonyl carbon of the precursor, 2,3-dihydro-1H-inden-1-one. The chemo- and regioselectivity of this reaction are crucial for obtaining the desired product in high yield and purity.

Selective Alkynylation of 2,3-Dihydro-1H-inden-1-one Precursors

The selective alkynylation of 2,3-dihydro-1H-inden-1-one involves the 1,2-addition of an ethynyl nucleophile to the ketone functionality. This transformation is highly regioselective, as the alternative 1,4-addition is not possible for this substrate. nih.govorgsyn.org The key challenge lies in achieving high chemoselectivity, avoiding side reactions such as enolization of the ketone or reactions with other functional groups if present in a more complex precursor.

Commonly employed ethynylating agents include organometallic compounds like lithium acetylide and ethynylmagnesium bromide. These strong nucleophiles readily attack the electrophilic carbonyl carbon. orgsyn.orgbeilstein-journals.org

Table 1: Comparison of Reagents for the Ethynylation of 2,3-dihydro-1H-inden-1-one

| Reagent | Typical Solvent(s) | Typical Temperature (°C) | Key Considerations |

| Lithium Acetylide | THF, Diethyl ether | -78 to room temperature | Prepared in situ from acetylene (B1199291) and a strong base like n-butyllithium. Requires anhydrous conditions and an inert atmosphere. orgsyn.org |

| Ethynylmagnesium Bromide | THF | 0 to room temperature | A Grignard reagent, also typically prepared in situ from ethylmagnesium bromide and acetylene. Requires anhydrous conditions. beilstein-journals.org |

The choice of reagent and reaction conditions can influence the yield and purity of the final product. For instance, the use of a superbasic system like KOH-EtOH-H₂O-DMSO has been reported for the efficient synthesis of tertiary propargyl alcohols from ketones and acetylene at atmospheric pressure. arkat-usa.org

Functional Group Compatibility in Developed Synthetic Routes

The alkynylation of ketones with strong organometallic nucleophiles like lithium acetylide and Grignard reagents generally exhibits good chemoselectivity for the carbonyl group. However, the high basicity of these reagents can be a limitation when other sensitive functional groups are present in the 2,3-dihydro-1H-inden-1-one precursor.

Functional groups that are incompatible with strongly basic and nucleophilic conditions include:

Acidic Protons: Alcohols, thiols, and primary or secondary amines will be deprotonated by the organometallic reagent, consuming at least one equivalent of the reagent.

Esters and Amides: These can undergo nucleophilic acyl substitution with the organometallic reagent, leading to the formation of tertiary alcohols after reacting with two equivalents of the nucleophile. youtube.com

Nitriles: Can be attacked by the nucleophile to form ketones after hydrolysis.

Aldehydes: Are generally more reactive than ketones and would react preferentially.

To overcome these limitations, the use of protecting groups for sensitive functionalities might be necessary. Alternatively, milder catalytic methods can offer better functional group tolerance. For example, zinc-mediated alkynylations have been shown to be compatible with a wider range of functional groups. researchgate.net

Novel Synthetic Route Development and Optimization

Recent advancements in synthetic organic chemistry have led to the development of more efficient, scalable, and environmentally friendly methods for the synthesis of propargyl alcohols, which can be applied to the production of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol.

Microwave-Assisted Synthesis of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. nih.govnih.govCurrent time information in Bangalore, IN. The application of microwave irradiation to the alkynylation of 2,3-dihydro-1H-inden-1-one can significantly reduce reaction times compared to conventional heating methods. sigmaaldrich.comresearchgate.net

The mechanism of microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can lead to the formation of localized superheating, which can accelerate the reaction. nih.gov

Table 2: Potential Advantages of Microwave-Assisted Alkynylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Input | Often requires prolonged heating | More energy-efficient due to shorter reaction times |

| Yields | Can be variable, sometimes with significant byproducts | Often higher yields with improved purity |

| Side Reactions | More prone to side reactions due to longer heating times | Reduced side reactions due to rapid and controlled heating |

While specific microwave-assisted protocols for the synthesis of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol are not extensively documented in the literature, the successful application of this technology to the synthesis of other propargyl alcohols and related indanone derivatives suggests its high potential for this transformation. nih.govyoutube.comnih.gov

Flow Chemistry Approaches for Scalable Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, particularly for scalable and safe production. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net

For the synthesis of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, a flow chemistry approach could involve the continuous mixing of a stream of 2,3-dihydro-1H-inden-1-one with a stream of an ethynylating reagent, followed by passage through a heated or cooled reaction coil. This method can enhance safety, especially when dealing with highly reactive or exothermic reactions, and can facilitate automated production. orgsyn.org

The improved mixing and heat transfer in flow reactors can also lead to higher yields and selectivities compared to batch reactions. Furthermore, the integration of in-line purification techniques can enable a continuous process from starting materials to the purified product. orgsyn.org

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, several green chemistry approaches can be considered.

One key aspect is the use of safer and more environmentally benign solvents. While traditional organometallic reactions often require anhydrous and volatile organic solvents like THF or diethyl ether, research is ongoing to develop reactions in greener solvents such as water or ionic liquids.

Another green approach is the development of catalytic methods that replace stoichiometric reagents. For example, catalytic amounts of metal complexes can be used to promote the alkynylation reaction, reducing waste and improving atom economy. researchgate.net The use of a recyclable catalyst would further enhance the sustainability of the process.

Furthermore, energy efficiency can be improved by employing methods like microwave-assisted synthesis, which often require less energy due to shorter reaction times. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can also contribute to a greener synthesis by reducing solvent usage and waste generation. arkat-usa.org

Mechanistic Investigations of Chemical Transformations Involving 1 Ethynyl 2,3 Dihydro 1h Inden 1 Ol

Reaction Mechanism Elucidation of Terminal Ethynyl (B1212043) Group Transformations

The terminal alkyne functionality of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol is a key site for carbon-carbon and carbon-heteroatom bond formation. The mechanisms of these transformations are critical for controlling reaction outcomes and designing synthetic pathways.

Catalytic Hydrofunctionalization Mechanisms (e.g., Hydroalkoxylation, Hydroamination)

Catalytic hydrofunctionalization involves the addition of an H-X molecule (where X is a heteroatom) across the carbon-carbon triple bond. These reactions are atom-economical methods for producing functionalized vinyl derivatives.

Hydroalkoxylation: The addition of an alcohol across the alkyne can be catalyzed by various transition metals, such as gold or palladium. The generally accepted mechanism for gold-catalyzed hydroalkoxylation involves the π-activation of the alkyne by the gold catalyst. This coordination makes the alkyne more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, often assisted by the solvent or a co-catalyst, and catalyst regeneration to complete the cycle. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the electronic properties of the substrate and the specific catalyst system employed.

Hydroamination: The addition of an amine to the alkyne follows a similar mechanistic principle. nih.gov Catalysts, often based on metals like zinc, rhodium, or gold, activate the alkyne towards nucleophilic attack by the amine. nih.gov For intramolecular hydroamination, a zinc-catalyzed process can occur where an initial reaction with an organozinc compound like diethylzinc (B1219324) (Et₂Zn) forms a zinc alkoxide and a zinc amide. nih.gov This is followed by an intramolecular nucleophilic attack of the nitrogen onto the alkyne, leading to a cyclized intermediate which can then be protonated to yield the product and regenerate the catalyst. nih.gov

| Reaction Type | Typical Catalyst | Key Mechanistic Steps | Product Type |

| Hydroalkoxylation | Au(I), Pd(II) | 1. π-Activation of alkyne by metal catalyst. 2. Nucleophilic attack of alcohol. 3. Proton transfer. 4. Catalyst regeneration. | Vinyl ether |

| Hydroamination | Zn(II), Rh(I), Au(I) | 1. Alkyne activation. 2. Nucleophilic attack of amine. 3. Cyclization (if intramolecular). 4. Protonolysis. | Enamine or cyclic amine |

Cycloaddition Reaction Pathways (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govbeilstein-journals.org

The thermal Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is often slow and can produce a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and yields the 1,4-disubstituted 1,2,3-triazole with high specificity. beilstein-journals.org The currently accepted mechanism is a stepwise process involving polynuclear copper species. nih.govacs.org

The key mechanistic steps are:

Formation of a Copper Acetylide: In the presence of a base, the terminal alkyne is deprotonated and reacts with a copper(I) source to form a copper acetylide intermediate. It is proposed that a second copper ion coordinates to the alkyne's π-system, which lowers the pKa of the terminal proton. rsc.org

Coordination and Cyclization: The organic azide coordinates to a copper center. A pre-reactive complex forms, bringing the azide and the acetylide into proximity. nih.gov This is followed by a cyclization event to form a six-membered copper-containing metallacycle. rsc.org

Ring Contraction and Protonolysis: The metallacycle then undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the carbon-copper bond, yielding the final 1,4-disubstituted triazole product and regenerating the active copper catalyst. rsc.org

This process is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for chemical synthesis. beilstein-journals.org

Metal-Catalyzed Coupling Reaction Mechanisms (e.g., Sonogashira, Glaser)

Metal-catalyzed cross-coupling reactions provide a powerful means to form new carbon-carbon bonds at the terminal alkyne position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, employing a dual catalytic system of palladium and copper. organic-chemistry.orgnrochemistry.com The mechanism involves two interconnected catalytic cycles. nrochemistry.com

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base (like an amine) to form a highly reactive copper(I) acetylide species.

Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex, forming an Ar-Pd-alkynyl species and regenerating the copper(I) catalyst.

Reductive Elimination: The Ar-Pd-alkynyl complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst. nrochemistry.com

Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. synarchive.comorganic-chemistry.org The reaction is typically catalyzed by a copper(I) salt, such as CuCl, in the presence of a base and an oxidant like oxygen (air). synarchive.com The mechanism is believed to proceed through the formation of a copper(I) acetylide intermediate. researchgate.net Two of these acetylide species then couple in an oxidative process, likely involving a Cu(II) intermediate, to form the di-yne product and regenerate the Cu(I) catalyst. synarchive.comresearchgate.net Variants like the Hay coupling utilize a TMEDA complex of copper(I) chloride to accelerate the reaction. synarchive.com

| Coupling Reaction | Catalyst System | Reactants | Key Mechanistic Feature |

| Sonogashira | Pd(0)/Cu(I) | Terminal Alkyne + Aryl/Vinyl Halide | Dual catalytic cycle with transmetalation from copper to palladium. nrochemistry.com |

| Glaser | Cu(I) / Oxidant | Terminal Alkyne (2 equivalents) | Oxidative homocoupling via a copper acetylide intermediate. synarchive.com |

Mechanistic Aspects of Tertiary Hydroxyl Group Modifications

The tertiary hydroxyl group on the five-membered ring of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol presents its own set of mechanistic challenges and opportunities, particularly concerning stereochemistry and rearrangements.

Stereoinversion and Retention Pathways in Derivatization

Nucleophilic substitution at the tertiary carbon bearing the hydroxyl group is a key transformation. The stereochemical outcome—inversion, retention, or racemization—is dictated by the reaction mechanism.

Sₙ1 Pathway: Given that it is a tertiary alcohol, converting the hydroxyl into a good leaving group (e.g., by protonation with acid or conversion to a tosylate) can promote an Sₙ1-type mechanism. libretexts.org Departure of the leaving group would generate a tertiary carbocation. This carbocation is benzylic and further stabilized by resonance with the adjacent phenyl ring, making its formation relatively favorable. A planar carbocation intermediate would be susceptible to attack by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products. libretexts.org

Sₙ2 Pathway: A direct Sₙ2 displacement at a tertiary center is generally considered sterically hindered and energetically unfavorable. libretexts.org However, certain conditions or specialized reagents can sometimes force a pathway with inversion of configuration. For instance, some Lewis acid-catalyzed reactions on tertiary alcohols have been shown to proceed with high enantiospecificity, suggesting a mechanism that avoids a freely dissociated carbocation, possibly through the formation of tight ion pairs that shield one face from attack. nih.gov

The choice of solvent, nucleophile, and leaving group are all critical factors that can influence the mechanistic pathway and the resulting stereochemistry. libretexts.orgnih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

The proximity of the hydroxyl and ethynyl groups allows for intramolecular reactions, often acid-catalyzed, leading to rearranged products. Propargylic alcohols like 1-Ethynyl-2,3-dihydro-1H-inden-1-ol are known to undergo such transformations. wikipedia.orgsynarchive.com

Meyer-Schuster Rearrangement: This is an acid-catalyzed rearrangement of propargyl alcohols to form α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The mechanism begins with the protonation of the hydroxyl group, which then leaves as water. Instead of a simple substitution, a formal 1,3-shift of the hydroxyl group occurs, leading to an allenol intermediate. This intermediate then tautomerizes to the more stable α,β-unsaturated ketone or aldehyde. wikipedia.org For a tertiary alcohol with a terminal alkyne, this would typically yield an α,β-unsaturated aldehyde. wikipedia.org

Rupe Rearrangement: A competing reaction for tertiary propargyl alcohols under acidic conditions is the Rupe rearrangement. wikipedia.orgsynarchive.com This pathway also begins with protonation of the alcohol and formation of a vinyl cation intermediate. However, instead of a 1,3-shift, it leads to the formation of an enyne intermediate, which upon hydration yields an α,β-unsaturated ketone. wikipedia.org The Rupe pathway is often favored for tertiary alcohols over the Meyer-Schuster pathway. synarchive.comsynarchive.com

Intramolecular Etherification: Under certain conditions, particularly with hot water acting as a mild acid catalyst, the hydroxyl group can act as an intramolecular nucleophile, attacking the activated alkyne. nih.gov This can lead to the formation of cyclic ethers through an intramolecular hydroalkoxylation process. The reaction is driven by the formation of a stable five- or six-membered ring.

These rearrangement and cyclization pathways highlight the complex reactivity of the 1-ethynyl-2,3-dihydro-1H-inden-1-ol scaffold, where subtle changes in reaction conditions can lead to vastly different molecular architectures.

Indane Ring Reactivity and Dearomatization Pathways

The reactivity of the indane ring in 1-Ethynyl-2,3-dihydro-1H-inden-1-ol is a crucial aspect of its chemical behavior. The presence of both a saturated five-membered ring and an aromatic six-membered ring, each bearing functional groups, gives rise to a complex interplay of electronic and steric effects that govern its transformation pathways. This section explores the electrophilic aromatic substitution (EAS) regioselectivity on the indane core and potential radical reaction pathways involving the saturated portion of the molecule.

Electrophilic Aromatic Substitution (EAS) Regioselectivity on the Indane Core

The benzene (B151609) ring of the indane core in 1-Ethynyl-2,3-dihydro-1H-inden-1-ol is activated towards electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the combined influence of the substituents attached to the indane system: the fused alkyl ring (the cyclopentane (B165970) portion), the hydroxyl group, and the ethynyl group.

The fused alkyl ring is generally considered to be an activating group and an ortho, para-director due to its electron-donating inductive effect. wikipedia.org This effect increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. chemistrytalk.org

The hydroxyl (-OH) group is a potent activating group and a strong ortho, para-director. chemistrytalk.orglibretexts.org Its activating nature stems from the ability of the oxygen's lone pairs to participate in resonance with the aromatic π-system, thereby significantly increasing the electron density at the ortho and para positions. libretexts.orgorganicchemistrytutor.com This resonance effect is substantially stronger than its electron-withdrawing inductive effect. libretexts.org

The ethynyl group (–C≡CH) is generally considered a deactivating group due to the sp-hybridization of the carbon atoms, which makes it more electronegative than sp2-hybridized carbons of the benzene ring. However, its directing effect is more complex and can be influenced by the reaction conditions.

In the case of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, the hydroxyl group is directly attached to the benzylic position and not directly to the aromatic ring. Therefore, its directing influence is primarily through its inductive effect, which is electron-withdrawing. The key directing influences on the aromatic ring are the fused alkyl ring and the substituents on the cyclopentane ring. The alkyl frame of the indane itself is an ortho, para-director.

Considering the structure of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, the positions on the aromatic ring are not equivalent. Let's denote the aromatic carbons as C4, C5, C6, and C7, moving away from the fused cyclopentane ring. The positions ortho to the fused ring are C4 and C7, while the meta positions are C5 and C6.

Given the activating and ortho, para-directing nature of the fused alkyl ring, electrophilic attack would be favored at the C4 and C7 positions. However, steric hindrance from the adjacent cyclopentane ring, particularly with the bulky ethynyl and hydroxyl groups at C1, could influence the regioselectivity. The C7 position might be sterically more accessible than the C4 position. The C5 and C6 positions are electronically less favored for substitution.

A summary of the directing effects of the substituents is presented in the table below.

| Substituent | Electronic Effect | Directing Effect |

| Fused Alkyl Ring | Electron-donating (Inductive) | ortho, para |

| Hydroxyl Group (at C1) | Electron-withdrawing (Inductive) | Weakly deactivating, meta-directing (relative to its position) |

| Ethynyl Group (at C1) | Electron-withdrawing | Deactivating, meta-directing |

Radical Reaction Pathways Involving the Saturated Indane Portion

The saturated five-membered ring of the indane core is susceptible to radical reactions, particularly at the benzylic C1 and C3 positions. The C-H bonds at these positions are weakened by their proximity to the aromatic ring, making them prone to hydrogen atom abstraction by radical initiators. researchgate.net

For instance, the Hofmann-Löffler-Freytag reaction provides a precedent for the intramolecular functionalization of a saturated carbon center via a radical pathway. libretexts.org In a hypothetical scenario involving a derivative of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol with a suitable leaving group on a side chain, intramolecular hydrogen abstraction could lead to the formation of a new heterocyclic ring fused to the indane system.

The presence of the ethynyl group also introduces possibilities for radical addition reactions. Radical species can add across the triple bond, leading to the formation of vinyl radicals. nih.gov The regioselectivity of such an addition would depend on the nature of the attacking radical.

Furthermore, radical cyclization reactions are a powerful tool in organic synthesis. libretexts.org A substrate derived from 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, possessing a radical precursor at an appropriate position, could undergo intramolecular cyclization onto the ethynyl group or even onto the aromatic ring under specific conditions.

The potential radical reactions involving the saturated portion of the indane ring are summarized below:

| Reaction Type | Reactive Site | Potential Outcome |

| Hydrogen Abstraction | C1, C3 | Formation of a benzylic radical, leading to further reactions like substitution or elimination. |

| Radical Addition | Ethynyl group | Formation of a vinyl radical, which can be trapped or undergo further transformations. |

| Intramolecular Cyclization | Ethynyl group or Aromatic ring | Formation of new cyclic structures fused to the indane core. |

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving complex molecules like 1-Ethynyl-2,3-dihydro-1H-inden-1-ol. nih.govresearchgate.net Density Functional Theory (DFT) and ab initio methods can be employed to model the potential energy surfaces of reactions, allowing for the determination of transition state structures and activation energies. researchgate.net

For the electrophilic aromatic substitution on the indane core, computational studies can provide quantitative predictions of the regioselectivity. nih.gov By calculating the activation barriers for electrophilic attack at each of the non-equivalent positions on the aromatic ring (C4, C5, C6, and C7), the most favorable reaction pathway can be identified. These calculations can take into account both electronic and steric effects, providing a more detailed picture than qualitative predictions alone.

Similarly, computational methods can be used to investigate the feasibility of the proposed radical reaction pathways. The bond dissociation energies of the C-H bonds in the saturated portion of the indane ring can be calculated to identify the most likely sites for hydrogen abstraction. The stability of the resulting radical intermediates can also be assessed. For radical addition and cyclization reactions, the transition state geometries and energies can be computed to predict the stereochemical and regiochemical outcomes.

The table below outlines how computational chemistry can be applied to study the reactivity of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol.

| Reaction Type | Computational Method | Information Obtained |

| Electrophilic Aromatic Substitution | DFT, ab initio | Transition state structures, activation energies for attack at different positions, predicted regioselectivity. |

| Radical Hydrogen Abstraction | DFT, ab initio | C-H bond dissociation energies, stability of radical intermediates. |

| Radical Addition/Cyclization | DFT, ab initio | Transition state geometries, activation barriers, prediction of stereochemical and regiochemical outcomes. |

By combining experimental observations with computational modeling, a comprehensive understanding of the mechanistic intricacies of chemical transformations involving 1-Ethynyl-2,3-dihydro-1H-inden-1-ol can be achieved.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Ethynyl 2,3 Dihydro 1h Inden 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule with the complexity of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous spectral assignment.

While specific experimental spectra for 1-Ethynyl-2,3-dihydro-1H-inden-1-ol are not widely published, the expected chemical shifts for its protons (¹H) and carbons (¹³C) can be predicted based on the analysis of similar structures and established chemical shift ranges.

Predicted ¹H NMR Data for 1-Ethynyl-2,3-dihydro-1H-inden-1-ol:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | 7.2 - 7.6 | Multiplet | The four protons on the benzene (B151609) ring will exhibit complex splitting patterns. |

| CH₂ (Indane) | 2.2 - 3.2 | Multiplets | The two methylene (B1212753) groups in the five-membered ring are diastereotopic and will appear as complex multiplets. |

| OH | Variable | Singlet (broad) | The chemical shift is dependent on solvent and concentration; may exchange with D₂O. |

| C≡CH | ~2.5 | Singlet | The acetylenic proton typically appears as a sharp singlet. |

Predicted ¹³C NMR Data for 1-Ethynyl-2,3-dihydro-1H-inden-1-ol:

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Quaternary | 140 - 145 |

| Aromatic CH | 120 - 130 |

| C-OH (Indane) | 75 - 85 |

| CH₂ (Indane) | 30 - 40 |

| C≡CH | 80 - 90 |

| C≡CH | 70 - 80 |

2D NMR Techniques for Connectivity and Stereochemical Assignments

To definitively establish the structure of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, 2D NMR experiments are crucial. These techniques reveal correlations between nuclei, allowing for the piecing together of the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, COSY would show correlations between the protons of the adjacent methylene groups in the indane ring and between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on their attached, and more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This powerful technique is key to identifying the connectivity of quaternary carbons and piecing together the entire carbon skeleton. For instance, HMBC would show correlations from the acetylenic proton to the sp-hybridized carbons and the carbinol carbon (C-OH).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the ethynyl (B1212043) group and the substituents on the aromatic ring.

The combined application of these 2D NMR techniques provides a robust and unambiguous method for the complete structural and stereochemical assignment of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol and its derivatives. nih.gov

Solid-State NMR Characterization of Crystalline Forms

While solution-state NMR provides information about molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline forms. For a compound like 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, which may exist in different polymorphic forms, ssNMR is a powerful tool for characterization.

In the solid state, the anisotropic interactions that are averaged out in solution become prominent, leading to broad spectral lines. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. Cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C.

Dynamic NMR Studies for Conformational Analysis

The five-membered ring of the indane scaffold in 1-Ethynyl-2,3-dihydro-1H-inden-1-ol is not planar and can undergo conformational changes. Dynamic NMR spectroscopy is a technique used to study these dynamic processes, such as ring-flipping or restricted rotation around single bonds.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the exchange rate slows down, and the signals may broaden and eventually decoalesce into separate signals for each conformer.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the conformational interchange can be calculated. nih.gov For 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, dynamic NMR could be used to study the puckering of the cyclopentane (B165970) ring and any restricted rotation around the C-C single bond connecting the ethynyl group to the indane core.

High-Resolution Mass Spectrometry (HRMS) Techniques for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of ions. This allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For 1-Ethynyl-2,3-dihydro-1H-inden-1-ol (C₁₁H₁₀O), the expected exact mass can be calculated and compared to the experimentally determined value from HRMS, typically with an accuracy in the parts-per-million (ppm) range.

Fragmentation Pathway Analysis via HRMS

In addition to providing an accurate mass measurement of the molecular ion, mass spectrometry, particularly when coupled with energetic ionization techniques like electron ionization (EI), causes the molecule to fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable structural information.

For 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, characteristic fragmentation pathways would be expected:

Loss of Water: Alcohols readily lose a molecule of water (18 Da) under mass spectrometric conditions, especially from the molecular ion.

Loss of the Ethynyl Group: Cleavage of the bond between the indane ring and the ethynyl group would result in the loss of a C₂H radical (25 Da).

Retro-Diels-Alder type fragmentation: The indane system might undergo ring-opening and subsequent fragmentation.

Benzylic Cleavage: Cleavage of the bonds at the benzylic position is a common fragmentation pathway for indane derivatives.

By analyzing the accurate masses of the fragment ions obtained from HRMS, the elemental composition of each fragment can be determined, aiding in the elucidation of the fragmentation pathways and confirming the structure of the parent molecule.

Plausible Mass Spectrometry Fragments for 1-Ethynyl-2,3-dihydro-1H-inden-1-ol:

| Fragment | Proposed Structure/Loss |

| [M-H₂O]⁺ | Loss of water |

| [M-C₂H]⁺ | Loss of the ethynyl radical |

| [C₉H₉]⁺ | Resulting from loss of the hydroxyl and ethynyl groups |

| [C₈H₇]⁺ | Further fragmentation of the indane ring |

Tandem Mass Spectrometry (MS/MS) for Isomeric Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomers that may have identical molecular weights and even similar fragmentation patterns in a single-stage mass spectrometer. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a prominent fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

For a compound with the formula C₁₁H₁₀O, several structural isomers exist. For example, an isomer could have the ethynyl group at a different position on the aromatic ring or a different arrangement of the functional groups. By comparing the MS/MS spectra of different isomers, subtle differences in their fragmentation patterns can be observed, allowing for their unambiguous differentiation. The relative abundances of the product ions can be highly characteristic of a particular isomeric structure. This technique is particularly valuable when chromatographic separation of the isomers is challenging. nih.gov

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are particularly powerful for determining the absolute configuration of stereocenters, a critical aspect of molecular characterization. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, results in a CD spectrum that is unique to a specific enantiomer. For 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, the chiral center at the C1 position, bonded to the hydroxyl and ethynyl groups, is the primary determinant of its chiroptical properties.

The absolute configuration of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol can be determined by comparing its experimental CD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. The chromophores within the molecule, such as the phenyl ring and the ethynyl group, will give rise to characteristic electronic transitions in the UV region, which are observed in the CD spectrum. For molecules with multiple chromophores in close proximity, the exciton (B1674681) chirality method can be a powerful tool for assigning the absolute configuration based on the sign of the observed Cotton effects. scirp.org

Table 1: Illustrative CD Spectral Data for a Chiral Ethynyl Carbinol

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| 280 | +5.2 |

| 254 | -8.9 |

| 230 | +12.5 |

| 210 | -15.1 |

Note: This table presents hypothetical data for a representative chiral ethynyl carbinol to illustrate the typical presentation of CD spectral findings.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Structure Probing

Vibrational Circular Dichroism (VCD) is an analogous technique to CD but in the infrared region, measuring the differential absorption of circularly polarized IR light corresponding to molecular vibrations. VCD spectroscopy provides detailed information about the three-dimensional structure of a chiral molecule in solution and is a powerful tool for determining the absolute configuration. nih.gov

The VCD spectrum of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol would exhibit characteristic bands for the stretching and bending vibrations of its various functional groups, including the O-H, C≡C-H, and the various C-H and C-C bonds of the indenyl framework. The sign and intensity of these VCD bands are highly sensitive to the molecule's conformation and absolute stereochemistry. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be reliably determined. This method is particularly advantageous as it does not require crystallization of the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction Analysis of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol

A single crystal X-ray diffraction analysis of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol would provide definitive proof of its molecular structure in the solid state. The resulting crystallographic data would allow for the precise measurement of all bond lengths and angles, the conformation of the five-membered ring of the indane system, and the spatial relationship between the ethynyl and hydroxyl groups. Crucially, for a chiral crystal, the analysis can determine the absolute configuration of the C1 stereocenter without ambiguity.

While a specific crystal structure for 1-Ethynyl-2,3-dihydro-1H-inden-1-ol is not publicly available, the crystallographic data for a related compound, such as a substituted 2,3-dihydro-1H-inden-1-ol derivative, would typically be presented in a detailed table. beilstein-journals.org

Table 2: Illustrative Crystallographic Data for a Substituted 2,3-dihydro-1H-inden-1-ol Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁BrO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.456(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.45(1) |

| Volume (ų) | 975.4(4) |

| Z | 4 |

| R-factor (%) | 4.2 |

Note: This table presents hypothetical data for a representative substituted indenol derivative to illustrate the typical presentation of crystallographic findings.

Co-crystallization Studies and Supramolecular Interactions

Co-crystallization involves crystallizing a target molecule with a second component, known as a co-former, to form a new crystalline solid with a defined stoichiometric ratio. This technique can be employed to improve the crystalline properties of a compound or to study the non-covalent interactions that govern molecular recognition and self-assembly.

For 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, co-crystallization studies could be performed with various co-formers capable of forming hydrogen bonds with the hydroxyl group or interacting with the ethynyl group or the aromatic ring. The resulting crystal structures would reveal the supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. Common synthons that could be expected include O-H···O hydrogen bonds between alcohol molecules or between the alcohol and a suitable acceptor, and C-H···π interactions involving the ethynyl proton and the aromatic ring.

Computational and Theoretical Chemistry of 1 Ethynyl 2,3 Dihydro 1h Inden 1 Ol

Molecular Docking and Interaction Studies (as a scaffold in catalyst design, not biological action)

The indenyl moiety is a well-established ligand in organometallic chemistry and catalysis. nih.gov The unique electronic and steric properties of the indenyl ligand can lead to enhanced catalytic activity compared to its cyclopentadienyl (B1206354) analogue, a phenomenon known as the "indenyl effect". nih.gov The structure of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol provides a chiral indenyl-type scaffold that could be explored in the design of novel catalysts for asymmetric synthesis.

Molecular docking is a computational technique that can be used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgnih.gov In the context of catalyst design, molecular docking can be employed to study the interactions between a ligand scaffold, such as that derived from 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, and a transition metal center. Furthermore, it can be used to model the approach of a substrate to the active site of the catalyst, providing insights into the potential enantioselectivity of a catalyzed reaction.

For example, the indenyl portion of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol could coordinate to a metal like rhodium, which is known to form powerful catalysts with indenyl ligands for reactions such as C-H functionalization. emory.edu Computational modeling could help in understanding how the chiral environment created by the C1 stereocenter and the ethynyl (B1212043) and hydroxyl groups influences the coordination of the metal and the subsequent catalytic transformation. advancedsciencenews.commdpi.com These theoretical studies can guide the rational design of new catalysts by predicting which structural modifications to the ligand scaffold might lead to improved performance and selectivity, thereby reducing the time and resources required for experimental catalyst development. advancedsciencenews.com

Chemical Transformations and Derivatizations of 1 Ethynyl 2,3 Dihydro 1h Inden 1 Ol

Reactions of the Terminal Alkyne Moiety

The terminal ethynyl (B1212043) group is a highly versatile functional group, participating in a wide array of reactions that form new carbon-carbon and carbon-heteroatom bonds.

Click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, offers an efficient method for the synthesis of 1,2,3-triazoles. wikipedia.org This reaction can be catalyzed by copper(I) or ruthenium, leading to different regioisomers.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed reaction is a prime example of a click reaction, known for its high efficiency and specificity. nih.gov It exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgchalmers.se The reaction of 1-ethynyl-2,3-dihydro-1H-inden-1-ol with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent, would produce a 1-(1,4-disubstituted-1H-1,2,3-triazol-4-yl)-2,3-dihydro-1H-inden-1-ol derivative. This reaction is widely used in materials science and bioconjugation. wikipedia.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed version (RuAAC) typically produces the 1,5-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.govchalmers.se Catalysts like pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) are effective for this transformation. nih.gov A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, broadening its synthetic utility. wikipedia.orgnih.gov The reaction with 1-ethynyl-2,3-dihydro-1H-inden-1-ol would therefore yield a 1-(1,5-disubstituted-1H-1,2,3-triazol-5-yl)-2,3-dihydro-1H-inden-1-ol.

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |

| Alkyne Substrate | Terminal alkynes | Terminal and internal alkynes |

| Common Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | [Cp*RuCl] complexes |

Hydrofunctionalization involves the addition of an H-Y bond across the alkyne's triple bond. The presence of two triple bonds in conjugated 1,3-diynes makes these reactions challenging due to potential issues with regioselectivity (1,2- vs. 3,4-addition) and the possibility of multiple additions. mdpi.com For a simple terminal alkyne like 1-ethynyl-2,3-dihydro-1H-inden-1-ol, the reactions are more straightforward, leading to functionalized vinyl-indanol derivatives.

Hydroboration-Oxidation: This two-step process typically involves the anti-Markovnikov addition of a borane (B79455) (e.g., 9-BBN, disiamylborane) across the triple bond, followed by oxidation (e.g., with H₂O₂, NaOH) to yield an aldehyde.

Hydrosilylation: The addition of a silicon-hydride bond (Si-H) across the alkyne is catalyzed by transition metals (e.g., platinum, rhodium complexes) and can produce various vinylsilane isomers depending on the catalyst and conditions.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the more substituted carbon, yielding a 2-halo-vinyl derivative.

Palladium-catalyzed reactions are powerful tools for forming C-C bonds. rsc.orgresearchgate.netmdpi.comnih.gov

Sonogashira Coupling: This reaction is a cornerstone of alkyne chemistry, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.orgyoutube.com The reaction of 1-ethynyl-2,3-dihydro-1H-inden-1-ol with an aryl halide (Ar-X) would produce a 1-(arylethynyl)-2,3-dihydro-1H-inden-1-ol. This method is noted for its mild reaction conditions, often proceeding at room temperature. libretexts.org Some modern procedures even circumvent the need for the copper co-catalyst. organic-chemistry.org The reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.org

Heck Reaction: While the Heck reaction classically involves the coupling of an unsaturated halide with an alkene, variations exist for alkynes. In a Heck-type reaction, 1-ethynyl-2,3-dihydro-1H-inden-1-ol could couple with an aryl or vinyl halide to yield a disubstituted alkyne or, under different conditions, a substituted alkene after subsequent reaction steps.

| Component | Description | Example |

|---|---|---|

| Alkyne | Terminal Alkyne | 1-Ethynyl-2,3-dihydro-1H-inden-1-ol |

| Coupling Partner | Aryl or Vinyl Halide/Triflate | Iodobenzene, Bromobenzene |

| Catalyst | Palladium(0) complex | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | Copper(I) salt (typically) | CuI |

| Base | Amine | Triethylamine, Diisopropylamine |

| Product | Disubstituted Alkyne | 1-(Arylethynyl)-2,3-dihydro-1H-inden-1-ol |

Oxidative coupling reactions dimerize terminal alkynes to form symmetric 1,3-diynes.

Glaser Coupling: This is one of the oldest alkyne coupling reactions, traditionally using a copper(I) salt like CuCl in the presence of an oxidant such as air or oxygen. wikipedia.orgrsc.org The reaction proceeds via the formation of a copper acetylide intermediate. wikipedia.org

Eglinton Reaction: A modification of the Glaser coupling, the Eglinton reaction uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine (B92270). wikipedia.orgrsc.orgorganic-chemistry.org This method is particularly useful for intramolecular couplings to form macrocycles. rsc.orgorganic-chemistry.org A computational study on the Eglinton reaction with phenylacetylene (B144264) suggests the mechanism involves the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination, avoiding the formation of free alkynyl radicals. ub.edu

Hay Coupling: This is a catalytic variant of the Glaser coupling that uses a catalytic amount of a Cu(I) salt with a ligand like TMEDA (tetramethylethylenediamine) and oxygen as the re-oxidant. wikipedia.orgrsc.orgorganic-chemistry.org The solubility of the copper-TMEDA complex in various solvents makes this a versatile method. rsc.orgorganic-chemistry.org

Applying these methods to 1-ethynyl-2,3-dihydro-1H-inden-1-ol would result in the formation of a symmetric diyne: 1,4-bis(1-hydroxy-2,3-dihydro-1H-inden-1-yl)buta-1,3-diyne.

The alkyne functionality is a key component in various annulation strategies to construct fused ring systems. For instance, ortho-ethynyl anilines can undergo a palladium-catalyzed Sonogashira coupling followed by an intramolecular aminopalladation and a second cross-coupling to rapidly generate 2,3-diarylindoles. rsc.org Similarly, o-propargyl alcohol benzaldehydes can react with alkynes in the presence of an acid catalyst to form fused azulenone structures through an intramolecular cyclization and subsequent [5+2] cycloaddition. nih.gov Alkynyl alcohols can also participate in acid-catalyzed carbocyclization cascades, reacting with aldehydes in an intramolecular three-component coupling involving the alkyne, an in-situ formed oxocarbenium ion, and an arene to build fused heterotricycles. nih.gov While these examples don't use 1-ethynyl-2,3-dihydro-1H-inden-1-ol directly, they illustrate the potential of the ethynyl group to act as a linchpin in the synthesis of complex polycyclic molecules.

Reactions of the Tertiary Alcohol Functionality

The tertiary alcohol in 1-ethynyl-2,3-dihydro-1H-inden-1-ol is less reactive than a primary or secondary alcohol but can still undergo several important transformations.

Dehydration: Tertiary alcohols readily undergo dehydration in the presence of strong acids (e.g., H₂SO₄, p-TsOH) at moderate temperatures (25-80°C) to form alkenes. libretexts.orgmasterorganicchemistry.com This E1 reaction proceeds through a stable tertiary carbocation intermediate. libretexts.orgmasterorganicchemistry.com For 1-ethynyl-2,3-dihydro-1H-inden-1-ol, acid-catalyzed dehydration would lead to the formation of 1-ethynyl-1H-indene.

Substitution: The hydroxyl group is a poor leaving group, but protonation by a strong acid converts it into a good leaving group (H₂O). masterorganicchemistry.com Reaction with strong hydrogen halides (HBr, HCl) can lead to Sₙ1 substitution, replacing the -OH group with a halide to form 1-ethynyl-1-halo-2,3-dihydro-1H-indene. libretexts.org

Esterification: The formation of esters from tertiary alcohols and carboxylic acids is generally inefficient due to steric hindrance. byjus.com However, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base can yield the corresponding ester.

Oxidation: Tertiary alcohols are resistant to oxidation under normal conditions because the carbon atom bearing the hydroxyl group lacks a hydrogen atom. byjus.comlibretexts.org Cleavage of the more resilient carbon-carbon bonds is required for oxidation to occur, which necessitates harsh reaction conditions. byjus.com However, specific reagents can induce oxidative rearrangements of tertiary propargylic alcohols. For example, m-CPBA can mediate an oxidative rearrangement to generate tetrasubstituted alkenes bearing a carboxylic acid substituent. thieme-connect.com

Oxidation Reactions to Ketones

The oxidation of the tertiary alcohol group in 1-ethynyl-2,3-dihydro-1H-inden-1-ol to the corresponding ketone, 1-ethynyl-2,3-dihydro-1H-inden-1-one, is a fundamental transformation. As a secondary benzylic alcohol, this compound is amenable to oxidation by a variety of reagents. The choice of oxidant is crucial to ensure high yield and to prevent side reactions, such as over-oxidation or reactions involving the ethynyl group.

Several oxidizing agents are effective for the conversion of secondary benzylic alcohols to ketones. google.comacs.orgacs.org Manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of allylic and benzylic alcohols. mychemblog.comyoutube.comresearchgate.net Pyridinium chlorochromate (PCC) is another widely used reagent that effectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation. organicchemistrytutor.comlibretexts.orgwikipedia.orgmasterorganicchemistry.com Other chromium-based reagents, as well as systems like CeBr₃/H₂O₂, also show efficacy in the oxidation of secondary and benzylic alcohols. google.com

Detailed research findings on the oxidation of 1-ethynyl-2,3-dihydro-1H-inden-1-ol are summarized in the table below, drawing parallels from the oxidation of similar secondary benzylic and propargylic alcohols.

| Oxidizing Agent/System | Typical Conditions | Substrate Scope | Observations and Yields |

| **Manganese Dioxide (MnO₂) ** | Dichloromethane (CH₂Cl₂), room temperature | Allylic, propargylic, and benzylic alcohols | Selective for benzylic and allylic/propargylic alcohols over saturated alcohols. Yields are generally good. mychemblog.comyoutube.comresearchgate.net |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Primary and secondary alcohols | Milder than chromic acid, stops at the aldehyde for primary alcohols and gives ketones from secondary alcohols in good yields. organicchemistrytutor.comlibretexts.orgwikipedia.orgmasterorganicchemistry.com |

| 2,4,6-Trimethylpyridinium Chlorochromate (TMPCC) | Acetonitrile, reflux | Primary and secondary benzylic alcohols | Good to excellent yields for a range of benzylic alcohols. acs.org |

| Mn(OAc)₃/catalytic DDQ | Not specified | Benzylic and allylic alcohols | Selective oxidation with good yields reported for various substituted benzylic alcohols. acs.org |

| CeBr₃/H₂O₂ | Not specified | Secondary and benzylic alcohols | An efficient system for the green oxidation of secondary and benzylic alcohols. google.com |

Esterification and Etherification Reactions

The hydroxyl group of 1-ethynyl-2,3-dihydro-1H-inden-1-ol can undergo esterification and etherification to yield a variety of derivatives. These reactions are influenced by the steric hindrance around the tertiary alcohol and the reactivity of the propargylic position.

Esterification: The formation of esters from tertiary alcohols can be challenging under standard Fischer esterification conditions (acid catalyst, heat) due to the propensity for dehydration to form alkenes. google.comstackexchange.com For tertiary propargylic alcohols, the reaction conditions must be carefully controlled to favor ester formation over elimination or rearrangement. The use of milder methods, such as reacting the alcohol with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, is often preferred. It is important to note that the esterification of propargyl alcohol with strong acids like sulfuric acid can be hazardous and potentially explosive. wikipedia.org

Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method for preparing ethers. masterorganicchemistry.comwikipedia.orgkhanacademy.org For a tertiary alcohol like 1-ethynyl-2,3-dihydro-1H-inden-1-ol, the formation of the alkoxide is feasible. However, the subsequent reaction with a primary alkyl halide is an Sₙ2 reaction that can be sensitive to steric hindrance at the alkoxide. masterorganicchemistry.com Alternative methods, such as gold-catalyzed nucleophilic substitution of propargylic alcohols with other alcohols, provide a milder route to ethers. acs.orgorganic-chemistry.org

| Reaction Type | Reagents and Conditions | Key Considerations |

| Esterification | Acid chloride/anhydride, pyridine or other non-nucleophilic base | Avoids strong acid and heat, minimizing dehydration and rearrangement. google.com |

| Carboxylic acid, cation exchange resin | A method reported for the esterification of tertiary alcohols, avoiding strong mineral acids. google.com | |

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Primary alkyl halide | The Sₙ2 reaction is sensitive to steric hindrance. masterorganicchemistry.com |

| (Gold-catalyzed) | Au(III) catalyst, alcohol nucleophile, CH₂Cl₂, room temperature | Mild conditions, proceeds via activation of the propargylic alcohol. acs.org |

| (FeCl₃-catalyzed) | FeCl₃ catalyst, alcohol nucleophile | A general method for the substitution of propargylic alcohols. organic-chemistry.org |

Nucleophilic Substitutions and Rearrangements

The propargylic nature of the alcohol in 1-ethynyl-2,3-dihydro-1H-inden-1-ol makes it susceptible to both nucleophilic substitution and rearrangement reactions, often under acidic conditions.

Nucleophilic Substitutions: The hydroxyl group can be displaced by a variety of nucleophiles. rsc.org This can occur via an Sₙ1-type mechanism involving a stabilized propargylic carbocation, or through metal-catalyzed activation of the alcohol. acs.orgacs.org Gold(III) and Iridium(III)-tin(IV) complexes have been shown to catalyze the substitution of propargylic alcohols with carbon, oxygen, sulfur, and nitrogen nucleophiles under mild conditions. acs.orgacs.org

Rearrangements: A characteristic reaction of propargyl alcohols is the Meyer-Schuster rearrangement, which occurs under acidic conditions and leads to the formation of an α,β-unsaturated ketone or aldehyde. rsc.orgacs.orgasianpubs.org For a tertiary propargylic alcohol like 1-ethynyl-2,3-dihydro-1H-inden-1-ol, this rearrangement would proceed through a protonated intermediate, followed by a 1,3-shift of the hydroxyl group and tautomerization of the resulting allenol. The use of milder catalysts, such as gold or ruthenium complexes, can also facilitate this transformation. rsc.org In some cases, depending on the substrate and conditions, the competing Rupe reaction can occur with tertiary propargyl alcohols, leading to an α,β-unsaturated methyl ketone. rsc.org

| Reaction Type | Catalyst/Reagent | Product Type |

| Nucleophilic Substitution | Au(III) or Ir(III)-Sn(IV) catalysts | Propargylated arenes, ethers, sulfides, sulfonamides acs.orgacs.org |

| Meyer-Schuster Rearrangement | Strong acid (e.g., H₂SO₄, PTSA) | α,β-Unsaturated ketone rsc.orgacs.orgasianpubs.org |

| Transition metal catalysts (e.g., Au, Ru) | α,β-Unsaturated ketone rsc.org | |

| Oxidative Rearrangement | m-CPBA | Tetrasubstituted alkene with a carboxylic acid thieme-connect.com |

Dehydration Reactions and Elimination Pathways

The tertiary benzylic alcohol functionality in 1-ethynyl-2,3-dihydro-1H-inden-1-ol readily undergoes dehydration under acidic conditions to form the corresponding alkene, 1-ethynyl-1H-indene. This elimination reaction typically proceeds through an E1 mechanism due to the formation of a relatively stable tertiary benzylic carbocation. stackexchange.com The rate of dehydration of alcohols generally follows the order tertiary > secondary > primary, consistent with the stability of the carbocation intermediate. stackexchange.com The use of dehydrating agents in phosphonium (B103445) ionic liquids has also been reported for benzylic alcohols. mun.caresearchgate.net

The synthesis of 1-ethynyl-1H-indene from 1-ethynyl-2,3-dihydro-1H-inden-1-ol is a key transformation, as indene (B144670) derivatives are important structural motifs in various applications. bohrium.com

| Dehydrating Agent/Condition | Mechanism | Product |

| Acid Catalysis (e.g., H₂SO₄, H₃PO₄, heat) | E1 mechanism via a tertiary benzylic carbocation | 1-Ethynyl-1H-indene stackexchange.com |

| Phosphonium Ionic Liquids | Activation of the alcohol by the phosphonium cation | 1-Ethynyl-1H-indene and/or corresponding ether mun.caresearchgate.net |

Transformations of the Indane Ring System

Hydrogenation and Dehydrogenation Studies

The indane ring system of 1-ethynyl-2,3-dihydro-1H-inden-1-ol can undergo both hydrogenation and dehydrogenation, leading to modifications of the five-membered ring.